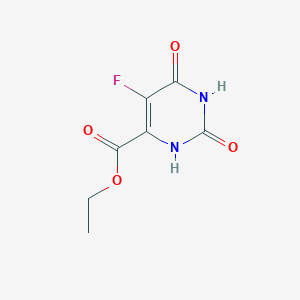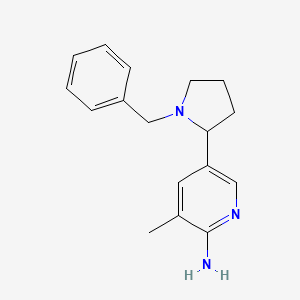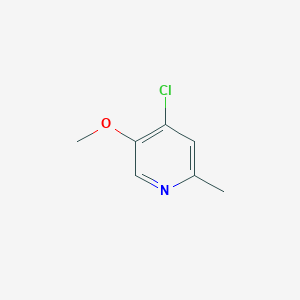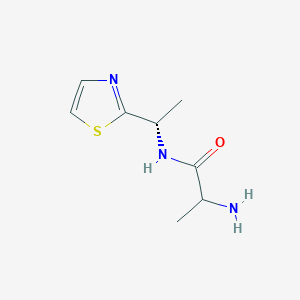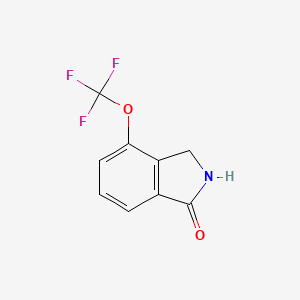
2-Bromo-3-(1-methylpyrrolidin-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-(1-methylpyrrolidin-2-yl)pyridine is a chemical compound with the molecular formula C10H13BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(1-methylpyrrolidin-2-yl)pyridine typically involves the bromination of 3-(1-methylpyrrolidin-2-yl)pyridine. One common method is the reaction of 3-(1-methylpyrrolidin-2-yl)pyridine with bromine in the presence of a suitable solvent such as dichloromethane or chloroform . The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3-(1-methylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyridine ring can be oxidized to form N-oxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation reactions produce pyridine N-oxides.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-(1-methylpyrrolidin-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of pyridine derivatives with biological targets.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-3-(1-methylpyrrolidin-2-yl)pyridine can be compared with other similar compounds such as:
Nicotine: Both compounds contain a pyridine ring and a pyrrolidine ring, but nicotine lacks the bromine atom. Nicotine is a well-known alkaloid with significant biological activity.
3-(1-methylpyrrolidin-2-yl)pyridine: This compound is the precursor to this compound and lacks the bromine atom. It is less reactive in substitution reactions compared to its brominated derivative.
2-Bromo-3-methylpyridine: This compound has a similar structure but lacks the pyrrolidine ring. It is used in various organic synthesis applications.
The presence of the bromine atom in this compound enhances its reactivity and makes it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C10H13BrN2 |
|---|---|
Molekulargewicht |
241.13 g/mol |
IUPAC-Name |
2-bromo-3-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C10H13BrN2/c1-13-7-3-5-9(13)8-4-2-6-12-10(8)11/h2,4,6,9H,3,5,7H2,1H3 |
InChI-Schlüssel |
HEHGGBCISFGVSD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC1C2=C(N=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


